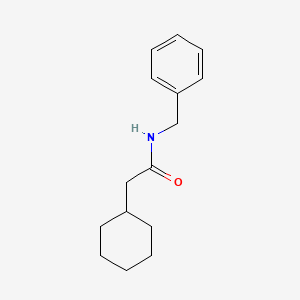

N-benzyl-2-cyclohexylacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-2-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15(11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTUFBPQCIXLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358206 | |

| Record name | N-benzyl-2-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

192879-51-9 | |

| Record name | N-benzyl-2-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Organic Chemistry and Chemical Synthesis

The primary significance of N-benzyl-2-cyclohexylacetamide in organic chemistry lies in its identity as an amide, one of the most fundamental and prevalent functional groups in chemistry and biology. The synthesis of amides is a cornerstone of organic synthesis, crucial for the construction of peptides, polymers, and pharmaceuticals. The formation of N-benzyl-2-cyclohexylacetamide serves as a practical example of well-established amide bond formation reactions.

Generally, the synthesis of amides such as N-benzyl-2-cyclohexylacetamide is achieved by reacting a carboxylic acid or its activated derivative with an amine. libretexts.org The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, synthetic chemists employ several more effective strategies:

From Acyl Chlorides: The most common laboratory method involves the conversion of the parent carboxylic acid, cyclohexylacetic acid, into a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclohexylacetyl chloride is then reacted with benzylamine (B48309), usually in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.it This method, a variant of the Schotten-Baumann reaction, is highly effective for forming the amide bond. fishersci.it

Peptide Coupling Reagents: In a more contemporary approach, the direct coupling of cyclohexylacetic acid and benzylamine can be facilitated by a wide array of coupling reagents developed primarily for peptide synthesis. fishersci.it Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) activate the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine. fishersci.it This method offers mild reaction conditions and high yields.

From Esters: Another route involves the aminolysis of an ester of cyclohexylacetic acid, such as methyl cyclohexylacetate. This reaction with benzylamine is typically slower than the acyl chloride method and may require heating, but it represents a viable synthetic pathway. Phenolic esters are more reactive than alkyl esters in this context. libretexts.org

These synthetic methodologies underscore the role of N-benzyl-2-cyclohexylacetamide as a representative product of key transformations in organic synthesis, providing a clear illustration of fundamental reaction classes.

Overview of Primary Research Avenues

Classical Amidation Approaches

Traditional methods for forming the amide bond in N-benzyl-2-cyclohexylacetamide and its analogues remain fundamental in organic synthesis. These approaches typically involve the reaction of a carboxylic acid derivative with an amine.

Acyl Halide and Amine Condensation Reactions

A primary and widely used method for the synthesis of N-substituted amides is the condensation reaction between an acyl halide and an amine. In the context of N-benzyl-2-cyclohexylacetamide, this would involve the reaction of cyclohexylacetyl chloride with benzylamine. This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. The reaction typically proceeds readily, often at room temperature, and may be carried out in the presence of a base to neutralize the hydrogen halide byproduct.

For instance, the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, an analogue, is achieved by reacting 2-(benzylamino)ethan-1-ol with 2-chloroacetyl chloride in a biphasic system of dichloromethane (B109758) and water with sodium hydroxide (B78521) as the base. This reaction yields the desired amide in high yield (96%). chemicalbook.com Similarly, N-benzyl-2-phenylacetamide can be synthesized from phenylacetyl chloride and benzylamine. researchgate.net

Direct Amidation from Esters with Amino Alcohol Derivatives

Direct amidation of esters with amines or their derivatives provides an alternative route to amide bond formation. This method is particularly useful when the corresponding acyl halide is unstable or difficult to handle. For the synthesis of N-benzyl-2-cyclohexylacetamide analogues, an ester of cyclohexanecarboxylic acid could be reacted with an amino alcohol derivative. A study on the synthesis of N-cyclohexylcyanoacetamide involved the reaction of ethyl cyanoacetate (B8463686) with cyclohexylamine (B46788) at elevated temperatures (160-170°C). ijpcbs.com This demonstrates the feasibility of using esters as starting materials for the synthesis of N-cyclohexyl amides.

Advanced Synthetic Routes

In addition to classical methods, several advanced synthetic strategies have been developed to improve efficiency, yield, and substrate scope for the synthesis of N-substituted amides like N-benzyl-2-cyclohexylacetamide.

Imine-Acyl Chloride Coupling via Reductive Systems

This methodology is not directly represented in the provided search results for the synthesis of N-benzyl-2-cyclohexylacetamide.

N-Substituted Amidine Rearrangement and Elimination Protocols

This methodology is not directly represented in the provided search results for the synthesis of N-benzyl-2-cyclohexylacetamide.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in This technique has been successfully applied to the synthesis of N-substituted amides, offering advantages such as shorter reaction times, higher yields, and often solvent-free conditions. researchgate.netnih.gov

One approach involves the direct synthesis of amides from carboxylic acids and amines using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) under solvent-free microwave irradiation. nih.govnih.gov This method has been shown to be effective for a range of primary amines and both alkyl and aryl carboxylic acids, suggesting its potential applicability for the synthesis of N-benzyl-2-cyclohexylacetamide. nih.gov For example, reactions can be completed in as little as 2 hours with near-quantitative yields. nih.gov

Another microwave-assisted method involves the Ritter reaction, where benzyl (B1604629) alcohols are converted into N-benzyl substituted amides using benzonitriles in the presence of a catalyst like Envirocat EPZG® under solvent-free conditions. researchgate.net This approach provides a rapid route to N-benzylamides. researchgate.net Additionally, microwave irradiation has been utilized for N-acylations using secondary amines and isocyanates, achieving high yields in very short reaction times (8-10 minutes). rasayanjournal.co.in

The following table summarizes the conditions and outcomes of various microwave-assisted amidation reactions.

| Reactants | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |

| Carboxylic Acids & Amines | Ceric Ammonium Nitrate (CAN), Microwave, Solvent-free | Amides | High | Fast | nih.gov |

| Phenylacetic Acid & Amine | 2 mol% catalyst, 160-165°C, Microwave | Amide | Near-quantitative | 2 hours | nih.gov |

| Benzyl Alcohols & Benzonitriles | Envirocat EPZG®, Microwave, Solvent-free | N-benzylsubstituted amides | - | Rapid | researchgate.net |

| Secondary Amines & Isocyanate | Dichloromethane, Microwave | N-Acylated products | 94% | 8-10 minutes | rasayanjournal.co.in |

This table is generated based on data from the text and is for illustrative purposes.

Stereoselective Synthesis and Chiral Induction Strategies

Controlling the three-dimensional arrangement of atoms is crucial, as different stereoisomers of a molecule can exhibit markedly different biological activities. For instance, in a study of related N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity was found to reside principally in the (R)-stereoisomer, which was significantly more potent than its (S)-enantiomer. nih.gov This underscores the importance of stereoselective synthesis.

Strategies for inducing chirality in the synthesis of N-benzyl-2-cyclohexylacetamide and its analogues can be broadly categorized:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products. For example, the synthesis of chiral sulfinamides has been achieved with high precision using a synergistic bimetallic system of nickel and copper, each coordinated to a specific chiral ligand. acs.org A similar strategy could be adapted for the synthesis of chiral amides, where a metal catalyst and a chiral ligand orchestrate the enantioselective coupling of the carboxylic acid and amine components.

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of bicyclo[3.2.0]heptanes, chiral oxazolidinone auxiliaries attached to the starting material have been used to achieve high diastereoselectivity in photocycloaddition reactions. mdpi.com For N-benzyl-2-cyclohexylacetamide, a chiral auxiliary could be attached to either the cyclohexylacetic acid or the benzylamine precursor to guide the formation of a specific stereocenter.

Racemization-Free Coupling Reagents: The amide bond formation step itself can be a source of racemization, particularly when the carboxylic acid has a stereocenter at the α-position. To combat this, numerous coupling reagents have been developed that minimize or prevent the loss of stereochemical integrity. rsc.org The use of these advanced reagents is critical for ensuring that the final product retains the desired stereochemistry from the starting materials.

Table 1: Stereoselective Synthesis Strategies for Chiral Amides

| Strategy | Description | Example Application |

| Chiral Catalysis | Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other. | Synergistic nickel/copper catalysis for asymmetric synthesis of S-propargyl sulfinamides. acs.org |

| Chiral Auxiliaries | A recoverable chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. | Use of chiral oxazolidinones to guide stereoselective [2+2] photocycloadditions. mdpi.com |

| Racemization-Free Coupling | Utilizes specific activating agents (e.g., EDC, T3P, Boc-Oxyma) that facilitate amide bond formation without scrambling the stereochemistry of chiral centers. rsc.org | Synthesis of peptides and chiral amides where maintaining optical purity is paramount. rsc.org |

Derivatization and Analogue Preparation Strategies

Systematic derivatization is essential for developing structure-activity relationships (SAR). By modifying specific parts of the N-benzyl-2-cyclohexylacetamide scaffold, researchers can fine-tune its physicochemical and biological properties.

Modifying the peripheral rings of the molecule is a primary strategy for creating analogues.

Benzyl Moiety: Substituents can be introduced onto the aromatic ring of the benzyl group. This is typically achieved by starting with a pre-substituted benzylamine or benzyl halide. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can be placed at the ortho, meta, or para positions. Modern techniques like electrooxidative C-H functionalization offer novel ways to create substituted N-benzyl structures, such as N-benzyl 2,4,6-collidinium salts. nih.gov

Cyclohexyl Moiety: The cyclohexyl ring can be modified by introducing substituents or by using starting materials with different ring sizes (e.g., cyclopentyl). The synthesis of 4,5-trans-disubstituted cyclohexenones provides a pathway to stereochemically defined cyclohexyl precursors. researchgate.net These precursors can then be converted into the desired cyclohexylacetic acid derivative for coupling with benzylamine.

Table 2: Examples of Substituent Variation

| Moiety | Type of Variation | Example Starting Material |

| Benzyl | Para-substitution | 4-Chlorobenzylamine or 4-Methoxybenzylamine |

| Benzyl | Ortho-substitution | 2-Fluorobenzylamine |

| Cyclohexyl | Introduction of a substituent | 4-Methylcyclohexanecarboxylic acid |

| Cyclohexyl | Alteration of stereochemistry | trans-4-Hydroxycyclohexanecarboxylic acid |

The central amide bond is a key structural feature that governs the molecule's conformation and hydrogen-bonding capabilities. Its modification can lead to analogues with different properties.

Amide Bond Isosteres: The amide bond can be replaced by other functional groups that mimic its size and electronic properties (bioisosteres). A prominent example is the sulfonamide group. A series of (N-benzyl-N-phenylsulfonamido)alkyl amides have been synthesized as potent enzyme inhibitors, demonstrating the viability of this modification. nih.gov

Novel Formation Methods: The method of amide bond formation can itself lead to new derivatives. A recently developed strategy utilizes the rearrangement of nitrile imines, generated from N-2-nitrophenyl hydrazonyl bromides, to form amide bonds under mild conditions. acs.org This approach is tolerant of various functional groups and can be used to synthesize primary, secondary, and tertiary amides. acs.org

Table 3: Modifications of the Amide Linkage

| Modification Type | Description | Resulting Structure |

| Isosteric Replacement | The C=O group of the amide is replaced with an SO₂ group. | N-benzyl-1-cyclohexyl-N-phenylmethanesulfonamide |

| Novel Synthesis Route | Amide bond formed via rearrangement of a nitrile imine precursor. | Allows for the synthesis of diverse and potentially hindered amides. acs.org |

To create more conformationally rigid analogues, the N-benzyl-2-cyclohexylacetamide framework can be incorporated into larger, fused heterocyclic systems. This involves forming new rings by intramolecular reactions. Such strategies are used to synthesize novel N-heterocycles that can act as selective inhibitors for biological targets like poly(ADP-ribose) polymerase 1 (PARP1). nih.gov For example, if the benzyl ring were substituted with an appropriate functional group, an intramolecular cyclization such as a Pictet-Spengler or Bischler-Napieralski reaction could be envisioned to create fused isoquinoline (B145761) or dihydroisoquinoline systems. This locks the molecule into a specific conformation, which can be advantageous for targeted interactions.

Chemical Reactivity and Mechanistic Studies of N Benzyl 2 Cyclohexylacetamide

Hydrolytic Stability and Degradation Pathway Analysis

The amide bond in N-benzyl-2-cyclohexylacetamide is the primary site for hydrolysis, a reaction that can be catalyzed by acids or bases, or mediated by enzymes. Under acidic or basic conditions, the hydrolysis would yield cyclohexylacetic acid and benzylamine (B48309). The rate of this hydrolysis is influenced by steric hindrance from the bulky cyclohexyl and benzyl (B1604629) groups, which can impede the approach of nucleophiles or the protonation/coordination of the carbonyl oxygen.

Enzymatic hydrolysis represents a potential degradation pathway. For instance, studies on the enzyme Candida antarctica lipase (B570770) B (CaLB) have shown its capability to hydrolyze N-benzyl-2-chloroacetamide. researchgate.net This suggests that lipases or other amidases could potentially catalyze the hydrolysis of N-benzyl-2-cyclohexylacetamide. The catalytic mechanism of such enzymes typically involves an active site with a catalytic triad (B1167595) (e.g., Ser-His-Asp) that facilitates the nucleophilic attack of a serine residue on the amide carbonyl carbon. researchgate.net The efficiency of this enzymatic degradation would depend on how well the N-benzyl-2-cyclohexylacetamide molecule fits into the enzyme's active site.

Computational studies using molecular interaction fields (MIFs) with probes like water can help in understanding the stability of the transition state for hydrolysis within an enzyme's active site. researchgate.net These studies can quantify the contributions of hydrophobic and hydrogen-bonding interactions to the stabilization of the transition state, providing a theoretical basis for predicting the susceptibility of N-benzyl-2-cyclohexylacetamide to enzymatic degradation. researchgate.net

Nucleophilic Substitution Reactivity at the Acetamide (B32628) Moiety

The acetamide moiety of N-benzyl-2-cyclohexylacetamide possesses two primary sites for nucleophilic substitution: the nitrogen atom and the α-carbon of the cyclohexylacetyl group. The nitrogen atom, after deprotonation, becomes a potent nucleophile.

Research on the alkylation of N-benzyl-2-phenylacetamide, a structurally analogous compound, demonstrates the nucleophilic character of the amide nitrogen. researchgate.net In the presence of a base like potassium hydroxide (B78521), the amide N-H proton can be abstracted to form an amidate anion. This anion can then react with an electrophile, such as benzyl chloride, to yield the N-alkylated product. researchgate.net The reactivity in such reactions is influenced by steric and electronic effects. The bulky benzyl and cyclohexyl groups in N-benzyl-2-cyclohexylacetamide would likely decrease its reactivity compared to less hindered amides due to steric hindrance around the nitrogen atom. researchgate.net

The choice of solvent can also play a crucial role in these reactions. Non-polar solvents might favor the N-alkylation product, while the use of phase-transfer catalysts can enhance the reaction rate by facilitating the transfer of the amidate anion into the organic phase. researchgate.net

| Reactant | Product | Conditions | Catalyst | Reference |

| N-benzyl-2-phenylacetamide | N,N-dibenzyl-2-phenylacetamide | KOH, various solvents | Phase-transfer catalyst (optional) | researchgate.net |

| N-benzylcyclopropylamine | N-benzyl-2-cyano-N-cyclopropylacetamide | Cyanoacetic acid, mild heating | - |

Oxidative Transformations and Rearrangement Mechanisms

The benzyl group in N-benzyl-2-cyclohexylacetamide is susceptible to oxidative cleavage. Electrochemical methods have been shown to selectively cleave the benzyl C-N bond in various benzylamine derivatives under metal-free conditions. nih.gov This process typically involves a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. nih.gov Subsequent deprotonation and radical migration can lead to the formation of a carbocation, which upon reaction with water, results in the cleavage of the C-N bond to produce an aldehyde (benzaldehyde in this case) and the corresponding primary amide (2-cyclohexylacetamide). nih.gov

This electrochemical oxidation offers a green chemistry approach for the transformation of N-benzyl amides. The reaction proceeds under mild conditions and utilizes water as the oxygen source, avoiding the need for harsh chemical oxidants or metal catalysts. nih.gov The general applicability of this method to primary, secondary, and tertiary amines suggests its potential for the oxidative degradation or transformation of N-benzyl-2-cyclohexylacetamide. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions

The structure of N-benzyl-2-cyclohexylacetamide and its derivatives allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. For instance, related N-benzyl fumaramide (B1208544) derivatives have been shown to undergo base-catalyzed intramolecular cyclization to form 2-azetidinones (β-lactams). um.essemanticscholar.org This type of reaction involves the deprotonation of the N-benzyl group, followed by a nucleophilic attack of the resulting carbanion onto the amide carbonyl or another electrophilic center within the molecule. semanticscholar.org

The stereochemical outcome of such cyclizations can be controlled by the reaction conditions and the presence of chiral auxiliaries or templates. um.es In some cases, the cyclization can proceed with high diastereoselectivity. semanticscholar.org

Another potential cyclization pathway involves the reaction of arylpropargyl amides, which are structurally related to derivatives of N-benzyl-2-cyclohexylacetamide, to form benz[f]isoindoline derivatives through an intramolecular Diels-Alder reaction of an in-situ generated allenic intermediate. rsc.org Furthermore, intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines in strong acids like triflic acid can lead to the formation of tricyclic iminium compounds through an electrophilic aromatic substitution. researchgate.net These examples highlight the rich potential for N-benzyl-2-cyclohexylacetamide derivatives to serve as precursors for complex heterocyclic structures.

| Starting Material | Product | Reaction Type | Reference |

| N-(α-methyl)benzyl fumaramide researchgate.netrotaxanes | 2-Azetidinones | Intramolecular cyclization | um.es |

| Interlocked N,N-dibenzylfumaramide | β-lactams | CsOH-promoted intramolecular cyclization | semanticscholar.org |

| Arylpropargyl amides of fumarates | Benz[f]isoindoline derivatives | Intramolecular Diels-Alder | rsc.org |

| 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Tricyclic iminium compounds | Electrophilic aromatic substitution | researchgate.net |

Catalytic Process Investigations and Reaction Kinetics

The kinetics of reactions involving N-benzyl-2-cyclohexylacetamide can be investigated to understand the reaction mechanisms and optimize reaction conditions. For example, in the base-promoted cyclization of interlocked fumaramides, kinetic studies, including Hammett plots and kinetic isotope effect (KIE) experiments, have revealed that the rate-determining step is the deprotonation of the N-benzyl group. semanticscholar.org

The use of catalysts can significantly influence the reaction pathways and rates. In the context of the synthesis of complex molecules, the benzyl group itself can play a key role in directing the reaction. For example, in the synthesis of the energetic material precursor HBIW from benzylamine and glyoxal, the benzyl group, through steric and electronic effects, facilitates the formation of a key intermediate with the correct chirality for the subsequent cyclization steps. nih.gov

Kinetic studies of thermolysis reactions of related compounds, such as N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide, have been performed using thermogravimetry to determine activation energies and reaction models. eurjchem.com Such studies could be adapted to investigate the thermal stability and decomposition kinetics of N-benzyl-2-cyclohexylacetamide.

Stereochemical Control and Product Distribution in Reactions

The presence of a stereocenter in the cyclohexyl ring or at the α-carbon of the acetyl group in derivatives of N-benzyl-2-cyclohexylacetamide would introduce stereochemical considerations into its reactions. The stereochemical outcome of reactions can be highly dependent on the reaction mechanism and the presence of chiral catalysts or reagents.

For instance, in the synthesis of N-benzylpiperidones, the stereochemistry of the products was elucidated using 1D and 2D NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net These techniques are essential for determining the relative and absolute configurations of chiral centers in the products.

Furthermore, the biological activity of chiral molecules can be highly stereospecific. A study on N-benzyl-2-acetamidopropionamide derivatives, which are potent anticonvulsants, showed that the anticonvulsant activity resided primarily in the (R)-stereoisomer, with the (S)-stereoisomer being significantly less active. nih.gov This highlights the importance of stereochemical control in the synthesis of biologically active molecules related to N-benzyl-2-cyclohexylacetamide. The synthesis of chiral tertiary dibenzylamines has also been achieved with stereochemical control, for example, through asymmetric Aza-Michael addition. mdpi.com

| Compound Class | Key Finding | Analytical Techniques | Reference |

| N-benzylpiperidones | Elucidation of stereochemistry | NMR, X-ray diffraction | researchgate.net |

| N-benzyl-2-acetamidopropionamides | Stereospecific anticonvulsant activity | Biological assays, stereoselective synthesis | nih.gov |

| Chiral tertiary dibenzylamines | Asymmetric synthesis | NMR, Mass Spectrometry, IR Spectroscopy | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Benzyl 2 Cyclohexylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For N-benzyl-2-cyclohexylacetamide, a combination of ¹H NMR, ¹³C NMR, and DEPT experiments would provide a complete picture of its proton and carbon framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of N-benzyl-2-cyclohexylacetamide is anticipated to display distinct signals corresponding to the protons of the benzyl (B1604629) and cyclohexyl moieties. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) are expected to present as a doublet around δ 4.4 ppm, showing coupling to the adjacent N-H proton. The amide proton (N-H) itself would likely be observed as a broad singlet or a triplet between δ 5.5 and 6.5 ppm, with its chemical shift and multiplicity being influenced by solvent and temperature.

The protons on the cyclohexyl ring would exhibit more complex signals in the upfield region of the spectrum. The methine proton alpha to the carbonyl group (-CH-C=O) would likely be a multiplet around δ 2.0-2.2 ppm. The remaining methylene protons of the cyclohexyl ring would produce a series of overlapping multiplets in the δ 1.0-1.9 ppm range.

Predicted ¹H NMR Data for N-benzyl-2-cyclohexylacetamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Amide (NH) | 5.5-6.5 | Broad Singlet/Triplet |

| Benzylic (CH₂-Ph) | ~4.4 | Doublet |

| Cyclohexyl (CH-CO) | 2.0-2.2 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing around δ 172-175 ppm. The aromatic carbons of the benzyl group would produce signals between δ 127 and 138 ppm. The benzylic carbon (-CH₂-Ph) would likely be found around δ 44 ppm.

For the cyclohexyl group, the methine carbon attached to the carbonyl group (-CH-C=O) would resonate around δ 45-50 ppm. The remaining methylene carbons of the cyclohexyl ring are expected to appear in the δ 25-35 ppm range.

Predicted ¹³C NMR Data for N-benzyl-2-cyclohexylacetamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 172-175 |

| Aromatic (C-ipso) | ~138 |

| Aromatic (CH) | 127-129 |

| Benzylic (CH₂) | ~44 |

| Cyclohexyl (CH-CO) | 45-50 |

Distortionless Enhancement of Polarization Transfer (DEPT)

DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 experiment for N-benzyl-2-cyclohexylacetamide, the CH and CH₃ (if any) signals would appear as positive peaks, while the CH₂ signals would be negative. The quaternary carbons, including the carbonyl carbon and the ipso-carbon of the phenyl ring, would be absent. A DEPT-90 spectrum would exclusively show the signals for the CH groups (aromatic and the cyclohexyl methine).

Predicted DEPT-135 Phasing for N-benzyl-2-cyclohexylacetamide

| Carbon Type | Predicted Phase |

|---|---|

| CH (Aromatic, Cyclohexyl) | Positive |

| CH₂ (Benzylic, Cyclohexyl) | Negative |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion, which for N-benzyl-2-cyclohexylacetamide (C₁₅H₂₁NO) is 231.1623. This high-precision measurement would confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis under electron ionization (EI), N-benzyl-2-cyclohexylacetamide would undergo predictable fragmentation. The molecular ion peak ([M]⁺) at m/z 231 would likely be observed. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl ring, leading to a fragment corresponding to the cyclohexylcarbonyl cation or the benzylaminomethyl radical.

Benzyl cleavage: Loss of the benzyl group to give a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), a very stable fragment. The remaining fragment [M-91]⁺ would also be observed.

Amide bond cleavage: Cleavage of the amide bond can lead to fragments corresponding to the benzylamine (B48309) cation or the cyclohexylacetyl cation.

Predicted Major Fragments in GC-MS of N-benzyl-2-cyclohexylacetamide

| m/z | Identity |

|---|---|

| 231 | [M]⁺ (Molecular Ion) |

| 140 | [M - C₇H₇]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of N-benzyl-2-cyclohexylacetamide, LC-MS serves to confirm the molecular weight and provide structural information through fragmentation analysis.

The compound is first introduced into an HPLC system, where it travels through a column and separates from any impurities. The eluent from the column is then directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for molecules of this type, where a high voltage is applied to the liquid to create an aerosol of charged droplets. mdpi.com This process typically forms protonated molecules, such as [M+H]⁺ in positive ion mode.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For N-benzyl-2-cyclohexylacetamide (Molecular Formula: C₁₅H₂₁NO, Molecular Weight: 231.34 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 232.17. Further fragmentation of this parent ion (MS²) can be induced to yield a characteristic pattern of daughter ions, which helps to confirm the structure. For instance, cleavage of the amide bond could produce fragments corresponding to the benzylamine and cyclohexylacetyl moieties. LC-MS analysis of related daphnane (B1241135) orthoesters has been successfully used to identify and elucidate the structures of unknown compounds based on their fragmentation patterns. nih.gov

Table 1: Illustrative LC-MS Data for N-benzyl-2-cyclohexylacetamide

| Parameter | Expected Value | Description |

|---|---|---|

| Retention Time (tᵣ) | Compound-specific | Dependent on column, mobile phase, and flow rate. |

| Parent Ion [M+H]⁺ | ~232.17 m/z | Mass of the protonated molecule. |

| Major Fragment 1 | ~106.07 m/z | Corresponding to the [C₇H₈N]⁺ fragment (benzylamine moiety). |

Note: The data in this table is illustrative and based on the chemical structure of N-benzyl-2-cyclohexylacetamide. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When N-benzyl-2-cyclohexylacetamide is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule. For a related compound, N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, IR spectroscopy was used to identify key functional groups, such as a C=O stretch at 1638 cm⁻¹ for the acyclic amide. mdpi.com

For N-benzyl-2-cyclohexylacetamide, the key expected absorptions would include:

N-H Stretch: A peak typically appearing in the range of 3300-3500 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclohexyl ring and just above 3000 cm⁻¹ for the sp² hybridized carbons of the benzyl group.

Amide I Band (C=O Stretch): A strong, sharp absorption around 1630-1680 cm⁻¹, which is highly characteristic of the carbonyl group in a secondary amide.

Amide II Band (N-H Bend): A peak typically found between 1510-1570 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems and aromatic rings. In N-benzyl-2-cyclohexylacetamide, the chromophore responsible for UV absorption is the benzyl group. The analysis would likely show absorption maxima characteristic of the benzene (B151609) ring, typically around 250-270 nm.

Table 2: Expected IR Absorption Bands for N-benzyl-2-cyclohexylacetamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amide | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | ~3030 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 |

X-ray Diffraction (XRD) for Solid-State Structure Confirmation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides unequivocal proof of connectivity and stereochemistry. For a crystalline sample of N-benzyl-2-cyclohexylacetamide, XRD analysis would yield detailed information on bond lengths, bond angles, and torsion angles.

In a study of a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the molecule was found to crystallize in the monoclinic P2₁/n space group. vensel.org The analysis also revealed how the molecular structure and packing were stabilized by both intramolecular and intermolecular hydrogen bonds. vensel.org Similarly, for N-benzyl-2-cyclohexylacetamide, XRD would confirm the conformations of the cyclohexyl and benzyl groups and detail the intermolecular hydrogen bonding network, likely involving the amide N-H group as a hydrogen bond donor and the carbonyl oxygen as an acceptor. mdpi.com This information is crucial for understanding the material's crystal packing and physical properties.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating N-benzyl-2-cyclohexylacetamide from starting materials, byproducts, or degradation products, as well as for quantifying its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized (e.g., under UV light for aromatic compounds) and quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is widely used for purity assessment of pharmaceutical and chemical products. A typical HPLC method for N-benzyl-2-cyclohexylacetamide would utilize a reverse-phase column (e.g., C18). sielc.com

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of compounds with different polarities. Detection is commonly performed using a UV detector set to a wavelength where the benzyl chromophore absorbs, or by a mass spectrometer for LC-MS analysis. The area of the peak corresponding to N-benzyl-2-cyclohexylacetamide in the chromatogram is proportional to its concentration, allowing for accurate purity determination.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water (with 0.1% Formic Acid); B: Acetonitrile | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm or MS | Quantification and identification of the analyte. |

| Retention Time (tᵣ) | Analyte-specific | Time taken for the analyte to elute. |

Gas Chromatography (GC) is another powerful separation technique, but it is suitable only for compounds that are volatile and thermally stable. Given its molecular weight and the polar amide group, N-benzyl-2-cyclohexylacetamide may require high temperatures to vaporize, which could risk thermal degradation.

If the compound is sufficiently stable, it can be analyzed by GC. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. For similar, less polar compounds, the Kovats retention index is a standardized measure used for identification. nih.govnih.gov For polar molecules like amides, chemical derivatization to a more volatile form may sometimes be employed to improve chromatographic performance. Detection is often accomplished with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Computational and Theoretical Investigations of N Benzyl 2 Cyclohexylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular characteristics of N-benzyl-2-cyclohexylacetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgrsc.org It is widely employed to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy state of the molecule. For N-benzyl-2-cyclohexylacetamide, DFT calculations would predict the most stable three-dimensional arrangement of its atoms.

Key structural features that would be analyzed include the planarity of the amide group (-CONH-), the orientation of the benzyl (B1604629) and cyclohexyl rings relative to the acetamide (B32628) core, and the specific bond parameters. The electronic structure calculations reveal how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. For instance, in a related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide, DFT calculations were used to identify multiple stable conformations and predict their relative energies. scielo.brresearchgate.net This approach allows for a detailed understanding of the molecule's structural and electronic properties in the absence of direct experimental crystallographic data.

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate higher polarizability and a greater ability to engage in chemical reactions. nih.govnih.gov For N-benzyl-2-cyclohexylacetamide, the HOMO is expected to be localized primarily on the electron-rich benzyl group, while the LUMO would likely be distributed across the carbonyl group (C=O) and the aromatic ring.

Theoretical calculations for similar molecules provide insight into the expected values for various reactivity descriptors derived from HOMO and LUMO energies. nih.govnih.gov These parameters include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Softness (S) | 1 / (2η) | 0.20 to 0.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.5 to -4.5 |

Note: The values in the table are representative estimates based on DFT calculations for structurally related amide molecules and are presented to illustrate the output of such an analysis.

Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to display the charge distribution of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions. researchgate.net Typically, red colors indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue colors denote regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For N-benzyl-2-cyclohexylacetamide, an MESP map would show a significant region of negative potential (red) around the highly electronegative oxygen atom of the carbonyl group. nih.gov Regions of positive potential (blue) would be expected around the amide hydrogen (N-H) and the hydrogens of the cyclohexyl and benzyl groups. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are fundamental to molecular recognition and binding processes. scispace.com

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density and assign partial atomic charges within a molecule based on its wavefunction. uni-rostock.de It provides a more stable and chemically intuitive picture of charge distribution compared to other methods like Mulliken population analysis. uni-rostock.de NPA helps in understanding the ionic and covalent character of bonds and identifying charge transfer within the molecule.

In N-benzyl-2-cyclohexylacetamide, NPA would quantify the partial charges on each atom. The analysis would likely show a significant negative charge on the oxygen atom and a positive charge on the carbonyl carbon, reflecting the polar nature of the C=O bond. The nitrogen atom would carry a partial negative charge, while its attached hydrogen would be partially positive. This detailed charge information is crucial for parameterizing molecular mechanics force fields used in larger-scale simulations like molecular dynamics.

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.5 to -0.7 |

| Carbonyl Carbon (C) | +0.4 to +0.6 |

| Amide Nitrogen (N) | -0.4 to -0.6 |

| Amide Hydrogen (H) | +0.2 to +0.4 |

Note: The values in the table are representative estimates based on NPA studies of similar amide-containing molecules.

Conformational Analysis and Energy Landscape Studies

N-benzyl-2-cyclohexylacetamide is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities. This is achieved by systematically rotating key bonds—such as the amide C-N bond, the N-CH₂ (benzyl) bond, and the C-C (cyclohexyl) bond—and calculating the potential energy at each step.

The results of this analysis produce a potential energy surface, or energy landscape, which maps the stable, low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Studies on analogous N-substituted amides have shown the presence of a significant rotational barrier around the amide C-N bond, leading to distinct cis and trans isomers. scielo.brresearchgate.net Further rotations around other bonds give rise to a complex landscape of different conformers. Identifying the global minimum energy conformation is essential, as it represents the most probable structure of the molecule in a given environment and is the standard starting point for further studies like molecular docking.

Molecular Modeling and Docking Methodologies for Investigating Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of a biological target.

The process for investigating N-benzyl-2-cyclohexylacetamide would involve:

Ligand Preparation: Generating a 3D model of the lowest energy conformer of N-benzyl-2-cyclohexylacetamide.

Receptor Preparation: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). Water molecules and other non-essential heteroatoms are typically removed from the structure. nih.gov

Docking Simulation: Using a docking algorithm, the ligand is placed into the defined binding site of the receptor. The program samples a vast number of possible orientations and conformations of the ligand within the site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov This provides a detailed molecular-level hypothesis of how N-benzyl-2-cyclohexylacetamide might interact with a specific biological target.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics. nih.govuu.nl For a molecule like N-benzyl-2-cyclohexylacetamide, MD simulations would reveal how the molecule moves and changes shape over time, which is crucial for understanding its interactions with biological targets.

Key Areas of Investigation in MD Simulations:

Torsional Angle Analysis: Researchers would track the dihedral angles of the rotatable bonds to identify the most stable and frequently occurring conformations. This analysis helps in understanding the molecule's preferred shapes in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).

Intramolecular Interactions: The simulations would elucidate intramolecular hydrogen bonds and van der Waals interactions that stabilize certain conformations. For instance, a hydrogen bond could form between the amide proton and the carbonyl oxygen, influencing the planarity of the amide group.

Solvent Effects: By simulating the molecule in an explicit solvent like water, it is possible to observe how solvent molecules interact with N-benzyl-2-cyclohexylacetamide and influence its conformational preferences.

A hypothetical study might reveal several low-energy conformational states. The relative populations of these states can be calculated from the simulation trajectories, providing a statistical understanding of the molecule's dynamic nature.

Hypothetical Conformational States of N-benzyl-2-cyclohexylacetamide:

| Conformation | Dihedral Angle (Cyclohexyl-C-N-Benzyl) | Key Feature |

| Extended | ~180° | The cyclohexyl and benzyl groups are positioned on opposite sides of the amide backbone. |

| Folded | ~60° | The benzyl group is folded back over the cyclohexyl ring, potentially stabilized by pi-stacking interactions if an aromatic ring were present on the cycloalkane. |

| Perpendicular | ~90° | The rings are oriented roughly perpendicular to each other. |

This table is a hypothetical representation of possible conformational states and is not based on published experimental data for this specific molecule.

Computational Predictions of Reactivity and Mechanistic Pathways

Computational chemistry offers methods to predict the reactivity of a molecule and to explore potential reaction mechanisms. These studies often employ quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to model the electronic structure of the molecule.

For N-benzyl-2-cyclohexylacetamide, computational studies could predict its metabolic fate and potential chemical transformations. The amide bond is a key functional group that can undergo hydrolysis. Additionally, the benzyl and cyclohexyl groups may be susceptible to enzymatic oxidation.

Predicted Reactivity Sites:

Amide Hydrolysis: The carbonyl carbon of the amide group is electrophilic and is a likely site for nucleophilic attack, leading to the hydrolysis of the amide bond to form benzylamine (B48309) and 2-cyclohexylacetic acid. Computational models can calculate the activation energy for this process, indicating its likelihood under different conditions.

Benzylic Oxidation: The methylene (B1212753) bridge of the benzyl group is a potential site for cytochrome P450-mediated oxidation, which would lead to the formation of a hydroxylated metabolite.

Cyclohexyl Ring Oxidation: The cyclohexyl ring can also be a target for oxidation at various positions, leading to a range of hydroxylated or dehydrogenated products.

Mechanistic Pathway Exploration:

To investigate a specific reaction, such as amide hydrolysis, computational chemists would model the reaction pathway. This involves identifying the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the reaction rate.

Hypothetical Mechanistic Data for Amide Hydrolysis:

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1. Nucleophilic Attack | A water molecule attacks the carbonyl carbon. | 25-35 |

| 2. Tetrahedral Intermediate | Formation of a high-energy tetrahedral intermediate. | - |

| 3. Proton Transfer | Proton transfer from the attacking water to the nitrogen atom. | 5-10 |

| 4. C-N Bond Cleavage | Cleavage of the amide bond to release benzylamine. | 10-15 |

This table presents hypothetical data for illustrative purposes. The actual values would need to be determined through specific quantum mechanical calculations.

These computational approaches provide a powerful framework for understanding the chemical properties of N-benzyl-2-cyclohexylacetamide at the molecular level, even in the absence of extensive experimental data.

Structure Activity Relationship Sar Principles for Molecular Recognition of N Benzyl 2 Cyclohexylacetamide Analogues

Design Principles for Modulating Molecular Interactions

The design of N-benzyl-2-cyclohexylacetamide analogues is guided by principles aimed at optimizing their interactions with biological targets. Key strategies involve modifying specific structural motifs to enhance binding affinity and selectivity. For instance, in related N-benzyl phenethylamines, substitutions on the N-benzyl group have been shown to significantly influence receptor binding and functional activity. nih.gov Similarly, for N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitutions on the aromatic rings of both the phenylacetamide and benzyl (B1604629) moieties can alter binding affinity for different receptors. researchgate.net

A central concept in modulating molecular interactions is the strategic introduction of various substituents to probe the steric and electronic requirements of the binding site. mdpi.com The goal is to achieve a complementary match between the ligand and its receptor. This involves a systematic exploration of different functional groups at various positions on the core scaffold.

Electronic and Steric Factors Influencing Binding Affinity and Recognition

The binding affinity of N-benzyl-2-cyclohexylacetamide analogues is profoundly influenced by electronic and steric factors. The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can alter the charge distribution of the molecule, affecting electrostatic interactions with the target protein. researchgate.netmdpi.com For example, a comparative molecular field analysis (CoMFA) of N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influenced their binding to sigma-1 receptors. researchgate.net

Steric factors, which relate to the size and shape of the molecule and its substituents, are equally critical. The introduction of bulky groups can either enhance binding by promoting favorable van der Waals contacts or hinder it by causing steric clashes with the receptor. mdpi.com Studies on related compounds have shown that the size of a substituent can dramatically impact activity. For instance, in a series of N-benzyl phenethylamines, increasing the size of a substituent at the 4-position led to a decrease in functional activity. nih.gov The position of the substituent is also a key determinant of activity, with 2- and 3-substituted compounds often showing higher activity than their 4-substituted counterparts in some series. mdpi.com

The interplay between electronic and steric effects is complex and often not simply additive. Therefore, a careful and systematic variation of substituents is necessary to elucidate the optimal combination for a given biological target.

Impact of Conformational Flexibility and Structural Rigidity on Interaction Profiles

The conformational flexibility of a molecule plays a pivotal role in its interaction with a biological target. A flexible molecule can adopt multiple conformations, one of which may be the "bioactive conformation" that fits optimally into the receptor's binding site. However, excessive flexibility can be detrimental, as it may require a significant entropic penalty to lock the molecule into the correct binding pose.

Conversely, structural rigidity can pre-organize a molecule into a conformation that is close to the bioactive one, potentially leading to higher binding affinity. By strategically introducing rigid elements, such as rings or double bonds, into the structure of N-benzyl-2-cyclohexylacetamide analogues, it is possible to restrict conformational freedom and favor the desired binding mode. This approach has been a guiding principle in the design of various bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijert.org This approach is fundamental in modern drug design, allowing for the prediction of the activity of novel compounds before their synthesis. nih.gov

The core principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the differences in their structural properties. nih.gov These properties are quantified by molecular descriptors, which can be categorized as:

0D descriptors: Constitutional descriptors (e.g., molecular weight, atom count). kg.ac.rs

1D descriptors: Structural fragments.

2D descriptors: Topological indices that describe molecular connectivity. kg.ac.rs

3D descriptors: Properties derived from the three-dimensional structure of the molecule (e.g., steric and electronic fields). kg.ac.rsrutgers.edu

In the context of N-benzylacetamide analogues, QSAR studies have been employed to understand their anticonvulsant properties. kg.ac.rswoarjournals.org For instance, a QSAR study on N-benzylacetamide and 3-(phenylamino)propanamide analogues successfully developed a model with a high correlation coefficient (R=0.92), indicating that it could explain a significant portion of the variance in anticonvulsant activity. woarjournals.org This study identified that the activity was mainly dependent on specific descriptors like Kier2, RDF50s, AATS4i, and VE2_D. woarjournals.org

Another QSAR analysis on 51 benzylacetamide derivatives found that a combination of 2D and 3D descriptors yielded a model with high predictive quality. kg.ac.rs These models help in identifying the key structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the design of new, more potent analogues.

The general process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model correlating the descriptors with the biological activity. kg.ac.rsrutgers.edu

Model Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and external validation with a test set of compounds. kg.ac.rswoarjournals.org

The following interactive table showcases a hypothetical dataset that could be used in a QSAR study of N-benzyl-2-cyclohexylacetamide analogues, illustrating the types of descriptors and activity data involved.

Ligand Design Strategies Based on Molecular Architectures

The insights gained from SAR and QSAR studies are directly applied to ligand design strategies. These strategies aim to optimize the molecular architecture of N-benzyl-2-cyclohexylacetamide analogues to achieve higher potency and selectivity.

One common strategy is substituent modification , where different functional groups are systematically introduced at various positions on the core scaffold. mdpi.com The results from these modifications provide a detailed map of the steric and electronic requirements of the binding site. For example, studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues showed that replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene (B33073) or naphthyl did not significantly affect sigma-1 receptor affinity, whereas replacement with imidazole (B134444) or pyridyl rings led to a substantial loss in affinity. researchgate.net

Another key strategy is scaffold hopping , which involves replacing the central core of the molecule with a different chemical scaffold while retaining the key pharmacophoric features responsible for biological activity. This can lead to the discovery of novel chemical series with improved properties.

Furthermore, bioisosteric replacement is a powerful tool in ligand design. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

The ultimate goal of these design strategies is to develop a comprehensive understanding of the SAR for a given series of compounds, which can then be used to design novel molecules with enhanced therapeutic potential. The strong correlation found between the IC50 values of N-benzyl-2-phenylpyrimidin-4-amine derivatives for USP1/UAF1 inhibition and their activity in cancer cells highlights the success of such targeted design approaches. nih.gov

Future Directions in Research on N Benzyl 2 Cyclohexylacetamide

Development of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of N-benzyl-2-cyclohexylacetamide would likely involve the coupling of cyclohexylacetic acid or its activated derivatives (like acyl chlorides) with benzylamine (B48309). Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Green chemistry principles offer a roadmap for these advancements. nuph.edu.ua Research into the direct amidation of cyclohexylacetic acid with benzylamine using heterogeneous catalysts could eliminate the need for stoichiometric activating agents and simplify product purification. nih.govdoaj.org Catalytic systems based on abundant and non-toxic metals, such as nickel chloride (NiCl2), have shown promise in the direct amidation of related phenylacetic acid and benzylamine derivatives, offering a potential avenue for exploration. nih.govdoaj.org

Furthermore, the use of alternative energy sources like microwave irradiation could significantly accelerate reaction times and improve yields, as demonstrated in the synthesis of other amide compounds. nih.gov Solvent selection is another critical aspect of sustainable synthesis. Future studies could investigate the use of greener solvents or even solvent-free reaction conditions, which have been successfully applied to the synthesis of other acetamides.

A comparative study of different catalytic systems for the synthesis of amides is presented in Table 1, suggesting potential catalysts for the synthesis of N-benzyl-2-cyclohexylacetamide.

Table 1: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCl2 | Phenylacetic acid, Benzylamine | Toluene | 110 | 99.2 | nih.govdoaj.org |

| Boronic Acid | Carboxylic Acids, Amines | Toluene | Reflux | High | nih.gov |

| TiCp2Cl2 | Arylacetic acid derivatives, Amines | Not specified | Not specified | Good to Excellent | researchgate.net |

Advanced Mechanistic Investigations and Reaction Engineering

A thorough understanding of the reaction mechanism is paramount for optimizing synthetic routes and controlling product formation. For the synthesis of N-benzyl-2-cyclohexylacetamide, detailed mechanistic studies could be undertaken for various catalytic systems.

For instance, in a boronic acid-catalyzed amidation, it has been proposed that the boronic acid activates the carboxylic acid, and the nature of the substituents can influence the reaction kinetics. nih.gov Similar investigations for the formation of N-benzyl-2-cyclohexylacetamide could involve a combination of experimental techniques and computational modeling.

Kinetic studies, using techniques like in-situ infrared spectroscopy or nuclear magnetic resonance (NMR), could monitor the reaction progress and help determine the rate-limiting steps. The identification of reaction intermediates, possibly through techniques like electrospray ionization mass spectrometry (ESI-MS), would provide valuable insights into the reaction pathway. nih.gov

Computational approaches, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states and intermediates for different proposed mechanisms, helping to elucidate the most energetically favorable pathway. acs.org This knowledge would be instrumental for reaction engineering, enabling the rational design of more efficient catalysts and the optimization of reaction conditions to maximize yield and minimize by-product formation.

Exploration of N-benzyl-2-cyclohexylacetamide as a Scaffold for Chemical Biology Probes

The N-benzylacetamide moiety is present in various biologically active molecules. nih.gov This suggests that N-benzyl-2-cyclohexylacetamide could serve as a valuable scaffold for the development of chemical biology probes to study biological processes.

Starting from the N-benzyl-2-cyclohexylacetamide core, derivatives can be synthesized by introducing functional groups that can act as reporters (e.g., fluorophores, biotin) or as reactive moieties for covalent labeling of biological targets. The synthesis of such derivatives could be achieved by modifying either the cyclohexyl or the benzyl (B1604629) ring.

For example, the introduction of an azide (B81097) or alkyne group would allow for the use of "click chemistry" to attach a wide variety of functional tags. The resulting probes could then be used in a range of applications, such as identifying protein targets, visualizing cellular processes, or as tools for drug discovery. The development of related N-benzyl-containing scaffolds as inhibitors for various enzymes further supports the potential of this approach.

Integration of In Silico and Experimental Approaches for Rational Design

The combination of computational (in silico) and experimental methods offers a powerful strategy for the rational design of new molecules with desired properties. nih.govnih.gov This approach can be applied to the development of analogs of N-benzyl-2-cyclohexylacetamide for various applications.

In silico tools can be used to predict the physicochemical properties of N-benzyl-2-cyclohexylacetamide and its derivatives, such as solubility, lipophilicity, and membrane permeability. nih.govnih.gov Molecular docking studies could be performed to predict the binding of these compounds to specific biological targets, guiding the design of more potent and selective molecules. nuph.edu.ua

The in silico predictions would then inform the experimental synthesis of a focused library of compounds. These compounds would be subsequently tested in relevant assays to validate the computational models. This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new compounds with optimized properties. The physicochemical properties of some N-benzyl acetamide (B32628) derivatives are presented in Table 2, providing a reference for the design of new analogs.

Table 2: Physicochemical Properties of Selected N-Benzyl Acetamide Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

|---|---|---|---|---|

| N-Benzylacetamide | C9H11NO | 149.19 | 1.2 | nih.gov |

| N-Benzyl-2-phenylacetamide | C15H15NO | 225.29 | 2.5 | sigmaaldrich.com |

Applications in Chemical Synthesis and Materials Science (non-biological applications)

Beyond its potential in the life sciences, N-benzyl-2-cyclohexylacetamide and its derivatives could find applications in chemical synthesis and materials science. The amide bond is a fundamental functional group in polymer chemistry, and N-benzyl-2-cyclohexylacetamide could potentially be used as a monomer or a building block for the synthesis of novel polymers with specific properties.

For example, the incorporation of the bulky cyclohexyl and aromatic benzyl groups could influence the thermal and mechanical properties of the resulting polymers. The synthesis of polymer-bound versions of related carbodiimides, such as N-benzyl-N'-cyclohexylcarbodiimide, for use in solid-phase synthesis highlights a potential application area for derivatives of N-benzyl-2-cyclohexylacetamide as well.

Furthermore, the amide functionality can act as a ligand for metal ions. Future research could explore the use of N-benzyl-2-cyclohexylacetamide or its derivatives as ligands in catalysis, potentially leading to the development of new catalysts for a variety of chemical transformations. The self-assembly properties of amide-containing molecules could also be investigated for the creation of supramolecular structures and new materials.

Q & A

Q. How to design stability studies under varying environmental conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) over 6–12 months assesses degradation. Monitor via HPLC for hydrolysis products (e.g., free acetic acid) . Light sensitivity is tested using ICH Q1B guidelines. For thermal stability, TGA-DSC identifies decomposition onset temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.